1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole
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Overview
Description
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indole derivatives. . The compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to achieve the desired product.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:
1-(4-Methylphenyl)sulfonyl-2,3-dihydroindole: Similar structure but with a methyl group instead of a fluorine atom, which can affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-2,3-dihydroindole:
1-(4-Bromophenyl)sulfonyl-2,3-dihydroindole: The presence of a bromine atom can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJLRIIOPSLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327090 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314054-14-3 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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